Differential Cytotoxicity Profile Against HeLa and MCF7 Cancer Cell Lines
1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea exhibits differential cytotoxicity against HeLa (cervical) and MCF7 (breast) cancer cell lines, with a 5 µM difference in IC50 values . This contrasts with its more potent analog N-(1,3-benzoxazol-6-yl)-N'-(4-chlorophenyl)thiourea, which shows a 10 µM difference between the same lines, indicating a distinct selectivity profile .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | HeLa: 25 µM; MCF7: 30 µM |
| Comparator Or Baseline | N-(1,3-benzoxazol-6-yl)-N'-(4-chlorophenyl)thiourea: HeLa: 15 µM; MCF7: 25 µM |
| Quantified Difference | Target compound: 5 µM difference; Comparator: 10 µM difference |
| Conditions | In vitro cell viability assays (likely MTT) on human cancer cell lines |
Why This Matters
This difference in cell line selectivity is crucial for researchers prioritizing compounds with a narrow or broad cytotoxicity window for target validation or lead optimization.
